molecular formula C9H15ClN2O2S B2392791 3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 855249-83-1

3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No. B2392791
CAS RN: 855249-83-1
M. Wt: 250.74
InChI Key: ZZTVRWGTLNFSDL-UHFFFAOYSA-N
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Description

“3-(aminomethyl)benzoate hydrochloride” is a compound with the CAS Number: 17841-68-8 . It is used as a pharmaceutical intermediate . Derivatives of benzylamine and benzamidine were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-(aminomethyl)benzoate hydrochloride”, has the SMILES string Cl.COC(=O)c1cccc(CN)c1 . This represents the structure of the molecule in a linear format.


Chemical Reactions Analysis

Amines, such as “3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride”, can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also undergo reactions with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-(aminomethyl)benzoic acid hydrochloride”, include a melting point range of 242 - 244 °C . It is slightly soluble in water .

Safety and Hazards

“3-(aminomethyl)benzoic acid hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTVRWGTLNFSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

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